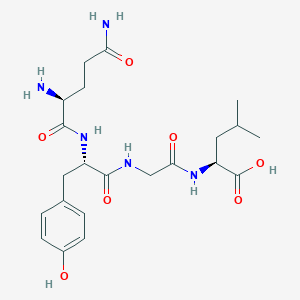

L-Glutaminyl-L-tyrosylglycyl-L-leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

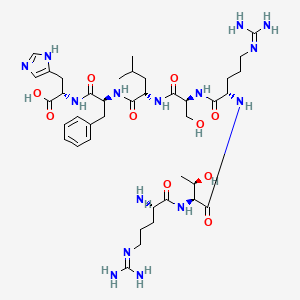

L-Glutaminyl-L-tyrosylglycyl-L-leucine is a tetrapeptide composed of four amino acids: L-glutamine, L-tyrosine, glycine, and L-leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-tyrosylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

L-Glutaminyl-L-tyrosylglycyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

Oxidation: Dityrosine, oxidized tyrosine derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with altered functional groups.

Applications De Recherche Scientifique

L-Glutaminyl-L-tyrosylglycyl-L-leucine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.

Mécanisme D'action

The mechanism of action of L-Glutaminyl-L-tyrosylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Glutaminyl-L-tyrosylglycyl-L-alanine: Similar structure but with alanine instead of leucine.

L-Glutaminyl-L-tyrosylglycyl-L-valine: Contains valine instead of leucine.

L-Glutaminyl-L-tyrosylglycyl-L-isoleucine: Isoleucine replaces leucine in the sequence.

Uniqueness

L-Glutaminyl-L-tyrosylglycyl-L-leucine is unique due to the specific combination of amino acids, which imparts distinct biochemical properties. The presence of leucine, a hydrophobic amino acid, influences the peptide’s interaction with lipid membranes and its overall stability.

Propriétés

Numéro CAS |

823838-28-4 |

|---|---|

Formule moléculaire |

C22H33N5O7 |

Poids moléculaire |

479.5 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C22H33N5O7/c1-12(2)9-17(22(33)34)26-19(30)11-25-21(32)16(10-13-3-5-14(28)6-4-13)27-20(31)15(23)7-8-18(24)29/h3-6,12,15-17,28H,7-11,23H2,1-2H3,(H2,24,29)(H,25,32)(H,26,30)(H,27,31)(H,33,34)/t15-,16-,17-/m0/s1 |

Clé InChI |

HQVOHSSOIJFYFK-ULQDDVLXSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)N |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14218164.png)

![1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene](/img/structure/B14218169.png)

![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester](/img/structure/B14218172.png)

![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)

![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)

![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)

![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)

![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)

![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)

![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)